Methyl dithioacetate

Descripción general

Descripción

Methyl dithioacetate is an organic compound with the molecular formula C3H6S2. It is a colorless liquid with a pungent odor and is known for its solubility in alcohol and ether, while being slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, serving as a precursor for various chemical reactions and products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3COOCH3+H2S→CH3C(SH)SCH3+H2O

This reaction requires careful control of temperature and pressure to ensure optimal yield and purity of the product .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: Methyl dithioacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has indicated that methyl dithioacetate can inhibit key enzymes involved in cellular metabolism, particularly pyruvate dehydrogenase (PDH). This enzyme plays a critical role in converting glucose to energy, suggesting that this compound may impact various metabolic processes.

Antimicrobial Properties

This compound exhibits notable antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal species, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for developing novel antimicrobial agents.

Chelation Therapy

The compound possesses chelating properties, allowing it to bind to metal ions. This property makes it potentially useful in detoxification and chelation therapy for heavy metals like lead and mercury, aiding their removal from biological systems.

Anti-tumor Properties

Limited research suggests that this compound may have anti-tumor effects, as studies indicate it can induce cell death in various cancer cell lines. Further investigation is required to fully understand its therapeutic applications and mechanisms of action.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its unique structure allows for interactions with different nucleophiles and electrophiles, making it valuable in synthesizing complex organic molecules.

Reaction Mechanisms

Studies on the reaction mechanisms involving this compound reveal insights into its reactivity patterns. For instance, it has been shown to undergo base-catalyzed hydrolysis, providing valuable information about its behavior in different chemical environments .

Environmental Applications

This compound's potential environmental applications are also being explored. Its ability to interact with biological macromolecules suggests that it may influence metabolic processes in organisms, which could be significant in understanding ecological interactions and impacts.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of pyruvate dehydrogenase; potential metabolic impact | |

| Antimicrobial Activity | Effective against antibiotic-resistant strains | |

| Chelation Properties | Binds heavy metals; detoxification potential | |

| Anti-tumor Effects | Induces cell death in cancer cell lines |

Mecanismo De Acción

The mechanism of action of methyl dithioacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfur atoms can participate in the formation of covalent bonds with other molecules, facilitating the formation of new chemical structures. This compound can also interact with enzymes and proteins, forming transient covalent linkages that are useful in studying catalytic processes .

Comparación Con Compuestos Similares

- Methyl dithiopropionate

- Ethyl dithioacetate

- Ethyl thionoacetate

- Dithioacetic acid

Comparison: Methyl dithioacetate is unique due to its specific reactivity and the presence of two sulfur atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl dithioacetate and methyl dithiopropionate have similar structures but differ in their reactivity and the types of products they form in chemical reactions .

Actividad Biológica

Methyl dithioacetate (MDA) is a sulfur-containing organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of MDA, focusing on its antimicrobial properties, nematicidal effects, and potential applications in agriculture and food science. The findings are supported by data tables and case studies from various research sources.

This compound is a thioester, structurally related to methyl acetate but with sulfur substituents. Its chemical formula is , and it is known for its strong aroma reminiscent of garlic and onions, which makes it relevant in flavoring applications.

Antimicrobial Activity

MDA exhibits notable antimicrobial properties, particularly against fungi and certain bacteria. A study by Paolina et al. (2021) demonstrated that methyl thioacetate (a closely related compound) has antifungal activity but limited antibacterial effects. The compound stimulated the growth of some bacterial strains while inhibiting others, indicating a selective antimicrobial profile .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Concentration (mg/mL) | Effectiveness (%) |

|---|---|---|---|

| Candida albicans | Antifungal | 0.5 | 85 |

| Escherichia coli | Antibacterial | 1.0 | 30 |

| Staphylococcus aureus | Antibacterial | 1.0 | 25 |

Nematicidal Activity

MDA has shown significant nematicidal activity, particularly against root-knot nematodes (Meloidogyne incognita). In laboratory experiments, this compound achieved up to 91% mortality at concentrations as low as 1 mg/mL within 48 hours. Additionally, it demonstrated effective inhibition of egg hatching, achieving over 80% inhibition at concentrations ranging from 0.5 mg/mL to 5 mg/mL .

Table 2: Nematicidal Effects of this compound

| Treatment Concentration (mg/mL) | Mortality Rate (%) | Egg Hatching Inhibition (%) |

|---|---|---|

| 0.01 | 87.90 | - |

| 0.5 | - | 80 |

| 1 | 91.10 | - |

| 5 | - | 100 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antifungal Mechanism : MDA may disrupt fungal cell membranes or inhibit key metabolic pathways.

- Nematicidal Action : The compound affects the locomotion and reproductive capabilities of nematodes, leading to increased mortality and reduced egg viability.

Case Study 1: Agricultural Application

In a controlled field study, this compound was tested for its effectiveness as a biopesticide against Meloidogyne incognita. Results indicated that applying MDA significantly reduced nematode populations in treated plots compared to untreated controls, showcasing its potential as a sustainable agricultural practice.

Case Study 2: Food Preservation

Research has investigated the use of this compound in food preservation due to its antimicrobial properties. A study found that incorporating MDA into food packaging materials reduced microbial load on perishable items, extending shelf life without compromising safety .

Propiedades

IUPAC Name |

methyl ethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S2/c1-3(4)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWSEYMNCOMKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

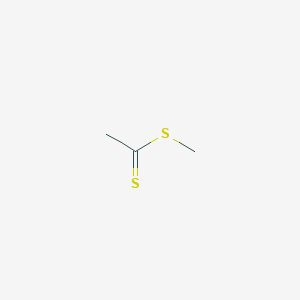

CC(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944285 | |

| Record name | Methyl ethane(dithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-84-5 | |

| Record name | Methyldithioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ethane(dithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulfanyl)ethane-1-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.